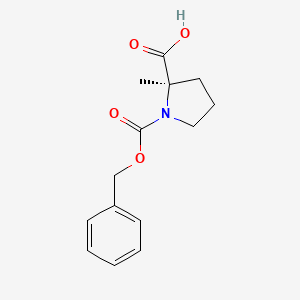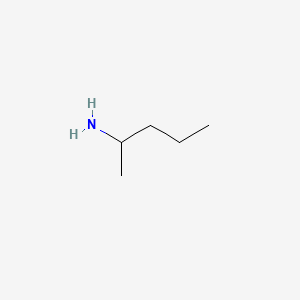
5-Chloro-4-methoxypyridin-2-amine
説明
5-Chloro-4-methoxypyridin-2-amine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring substituted with a chlorine atom, a methoxy group, and an amine group. While the specific compound is not directly studied in the provided papers, related compounds with similar substitutions on the pyridine ring have been synthesized and analyzed, which can provide insights into the properties and reactivity of 5-Chloro-4-methoxypyridin-2-amine.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions including chlorination, nitration, amination, and other substitution reactions. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved chlorination and aminisation from a pyrimidine precursor . Similarly, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine included substitution, oxidation, nitration, and ammoniation steps . These methods could potentially be adapted for the synthesis of 5-Chloro-4-methoxypyridin-2-amine.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of pyridine derivatives. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was confirmed by X-ray diffraction . The molecular structure of pyridine derivatives is also investigated using spectroscopic methods such as FT-IR, FT-Raman, and NMR, as seen in the study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . These techniques could be applied to analyze the molecular structure of 5-Chloro-4-methoxypyridin-2-amine.
Chemical Reactions Analysis
The reactivity of chloro- and methoxy-substituted pyridines can be quite diverse. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids was examined, indicating potential for further substitution reactions . The nitration of secondary amines with 4-chloro-5-methoxy-2-nitropyridazin-3-one demonstrated the transfer potential of the nitro group . These studies suggest that 5-Chloro-4-methoxypyridin-2-amine could undergo various chemical reactions, including further nitration, halogenation, and nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, revealing solvent-dependent emission spectra . The compound 4-chloro-6-methoxypyrimidin-2-amine formed hydrogen-bonded tapes in its crystal structure, which could affect its solubility and reactivity . The electronic properties, such as charge distribution and dipole moment, are also important, as seen in the study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . These properties would be relevant for 5-Chloro-4-methoxypyridin-2-amine and could be studied using similar methods.
科学的研究の応用
Antimalarial Research
- Antimalarial Activity : 5-Chloro-4-methoxypyridin-2-amine derivatives have been investigated for their potential antimalarial properties. Barlin and Tan (1984) synthesized N4-substituted 1,5-naphthyridin-4-amines from ethyl 3-aminopyridine-2-carboxylate to assess their antimalarial activity. However, these derivatives did not show significant antimalarial activity compared to existing drugs like chloroquine or primaquine in preliminary in vivo tests against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1984).
Nitration Studies
- N-Nitration of Secondary Amines : Park et al. (2003) explored the N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one. This research revealed that 5-methoxy derivatives like 5-methoxy (2b) demonstrated excellent nitro group transfer potentiality. N-Nitration with these compounds resulted in good yields of corresponding N-nitramines under mild neutral conditions (Park et al., 2003).
Nucleophilic Amination
- Development of Aminopyridines : Pang, Kaga, and Chiba (2018) developed a new protocol for nucleophilic amination of methoxypyridines, including derivatives of 5-Chloro-4-methoxypyridin-2-amine, using sodium hydride in the presence of lithium iodide. This method provides a concise route to various aminopyridines potentially of medicinal interest (Pang, Kaga, & Chiba, 2018).
Medicinal Chemistry
- Metabolite Analysis of Antagonists : Sato et al. (2016) identified a metabolite of TAK-259, a selective α1D adrenoceptor antagonist, from monkey urine samples. The structure of this metabolite, 2-amino-5-chloro-1-[5-chloro-2-(methylsulfonyl)benzyl]-4-oxo-1,4-dihydropyridine-3-carboxamide, was elucidated through NMR and synthesized via alkylation of 4-methoxypyridin-2-amine (Sato et al., 2016).
Chemical Synthesis and Analysis
- Amination Catalysis : Ji, Li, and Bunnelle (2003) reported on the selective amination of polyhalopyridines, including those related to 5-Chloro-4-methoxypyridin-2-amine, catalyzed by a palladium-xantphos complex. This research demonstrated high yields and excellent chemoselectivity in the amination process (Ji, Li, & Bunnelle, 2003).
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation
Biochemical Pathways
As a component in Suzuki–Miyaura coupling reactions, it may influence the formation of carbon–carbon bonds .
Result of Action
In the context of Suzuki–Miyaura coupling reactions, it may contribute to the formation of carbon–carbon bonds .
特性
IUPAC Name |
5-chloro-4-methoxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVNVJFNMIOKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674015 | |
| Record name | 5-Chloro-4-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methoxypyridin-2-amine | |
CAS RN |
662117-63-7 | |
| Record name | 5-Chloro-4-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/no-structure.png)



![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)



![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)

![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

